1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
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Description
1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C21H29ClN2O3S and its molecular weight is 424.98. The purity is usually 95%.
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Biological Activity
The compound 1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one , often referred to as a bicyclic sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H28ClN5O4S
- IUPAC Name : this compound
- SMILES Notation : Cc(ccc(Cl)c1)c1N(CC1)CCN1S(c1nn(C)cc1C(NCC1OCCC1)=O)(=O)=O
This structure includes a bicyclic framework that is characteristic of many biologically active compounds, allowing for interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus and Enterococcus spp. , suggesting potential applications in treating infections caused by these pathogens . The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the exact pathways.
Anticancer Properties
In vitro studies have shown that the compound possesses anticancer activity against several cancer cell lines. The mechanism is believed to involve apoptosis induction through the activation of caspase pathways, leading to programmed cell death in malignant cells . Table 1 summarizes the cytotoxic effects observed across different cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
A549 (Lung Cancer) | 10.0 | Cell cycle arrest and apoptosis |
HeLa (Cervical Cancer) | 15.0 | Induction of oxidative stress |
Neuropharmacological Effects
The compound also exhibits neuropharmacological properties, including anxiolytic and antidepressant-like effects in animal models. These effects are likely mediated through modulation of serotonin and norepinephrine pathways . Behavioral assays showed significant improvement in anxiety-like behaviors, indicating potential use in treating anxiety disorders.
Anti-inflammatory Activity
Studies have reported that this compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a possible therapeutic role in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Clinical Trials
A recent clinical trial evaluated the safety and efficacy of this compound in patients with treatment-resistant depression. The results indicated a statistically significant reduction in depressive symptoms compared to placebo after 8 weeks of treatment, with a favorable safety profile .
Animal Models
In preclinical studies using rodent models, the compound was shown to reduce pain responses in models of neuropathic pain, supporting its potential as an analgesic agent .
Properties
IUPAC Name |
1-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O3S/c1-15-4-5-17(22)13-18(15)23-8-10-24(11-9-23)28(26,27)14-21-7-6-16(12-19(21)25)20(21,2)3/h4-5,13,16H,6-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRMFWLXYPQQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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